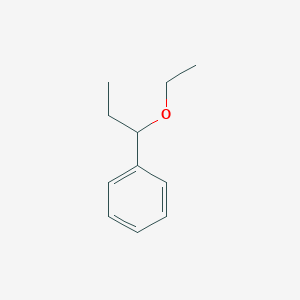

(1-Ethoxypropyl)benzene

Description

Structural Framework and Stereochemical Implications at the Chiral Center

The molecular structure of (1-Ethoxypropyl)benzene consists of a propyl chain attached to a benzene (B151609) ring at the first carbon position. This same carbon is also bonded to an ethoxy group (-OCH₂CH₃). nih.gov The presence of four different substituents (a phenyl group, an ethyl group via an ether linkage, a propyl chain, and a hydrogen atom) on this benzylic carbon atom makes it a stereocenter. nih.gov Consequently, this compound can exist as a pair of enantiomers, (R)-(1-ethoxypropyl)benzene and (S)-(1-ethoxypropyl)benzene.

The stereochemistry of the molecule is a critical aspect of its chemistry, influencing its interactions and reaction pathways. The synthesis of enantiomerically pure or enriched chiral ethers is a significant challenge and a focal point in asymmetric synthesis. snnu.edu.cn The development of methods for the stereocontrolled synthesis of chiral ethers is highly desirable, as these motifs are present in many natural products and bioactive molecules. nih.govresearchgate.net The synthesis of this compound, if not conducted with chiral-directing reagents or catalysts, will result in a racemic mixture of its two enantiomers. The absolute configuration of each stereoisomer can be assigned using the Cahn-Ingold-Prelog priority rules. youtube.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-ethoxypropylbenzene nih.gov |

| CAS Number | 62163-19-3 nih.gov |

| Molecular Formula | C₁₁H₁₆O nih.gov |

| Molecular Weight | 164.24 g/mol nih.gov |

| Stereocenter | One, at C1 of the propyl group nih.gov |

| Chirality | Exists as (R) and (S) enantiomers |

Significance within Aromatic Ether Chemistry and Related Compounds

This compound is a representative aryl alkyl ether. Aromatic ethers are a class of organic compounds characterized by an ether linkage (R-O-R') where at least one of the R groups is an aromatic ring. uomus.edu.iq The lone pair of electrons on the ether oxygen can conjugate with the π-system of the benzene ring, which influences the compound's reactivity. uomus.edu.iq

The reactions of aromatic ethers can be broadly categorized into two types: reactions involving the aromatic ring and cleavage of the ether bond.

Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group for electrophilic substitution reactions on the benzene ring. numberanalytics.com This is due to the electron-donating resonance effect of the ether oxygen, which stabilizes the carbocation intermediate (the benzenonium ion) formed during the reaction. msu.edu Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edusavemyexams.com However, the steric hindrance from the propyl group might influence the regioselectivity of these substitutions.

Ether Cleavage: The carbon-oxygen bond of ethers can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pub For aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to sp² hybridization of the carbon and resonance stabilization. The reaction proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl group. pressbooks.publibretexts.org Given the benzylic nature of the chiral carbon, which can form a stabilized carbocation, an Sₙ1 pathway is plausible under appropriate conditions. This would yield phenol (B47542) and 1-halopropane.

Aromatic ethers are generally stable and are often used as solvents in organic reactions because they are unreactive towards many reagents like bases, dilute acids, and nucleophiles. uomus.edu.iqpressbooks.pub

Contextualization within Contemporary Organic Synthesis and Reaction Mechanism Studies

In modern organic synthesis, there is a strong emphasis on developing stereoselective reactions. The synthesis of chiral molecules, such as the individual enantiomers of this compound, is a key area of research. snnu.edu.cn General strategies for the asymmetric synthesis of chiral ethers often involve:

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. uomus.edu.iq To synthesize a chiral ether like this compound, one of the reactants must be chiral and the reaction must proceed with a known stereochemical outcome, typically inversion of configuration in an Sₙ2 reaction.

Catalytic Asymmetric Synthesis: Modern methods often employ chiral catalysts to control the stereochemical outcome. nih.govresearchgate.net For instance, N-heterocyclic carbene (NHC)-catalyzed atroposelective reactions have been developed for synthesizing axially chiral diaryl ethers, showcasing the advanced strategies used to control chirality in ether synthesis. rsc.orgacs.org While not directly applied to this compound in the cited literature, these principles are at the forefront of chiral ether synthesis.

This compound and its derivatives can serve as intermediates in the synthesis of more complex molecules. For example, related compounds like (3-Chloro-1-ethoxypropyl)benzene are noted for their potential use as intermediates in the production of pharmaceuticals and other specialty chemicals. ontosight.ai

The study of reaction mechanisms involving ethers often utilizes model compounds to understand reaction pathways. The acidic cleavage of this compound could be studied to probe the competition between Sₙ1 and Sₙ2 pathways at a benzylic center. Furthermore, its behavior in reactions like the Friedel-Crafts alkylation is subject to limitations, such as the product being more reactive than the starting material, which can lead to polyalkylation. lumenlearning.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-(1-Ethoxypropyl)benzene |

| (S)-(1-Ethoxypropyl)benzene |

| (3-Chloro-1-ethoxypropyl)benzene |

| Phenol |

| 1-Halopropane |

| Benzaldehyde (B42025) |

| Diethyl sulfate |

| Phenyl propanol |

| Ethyl iodide |

| Diethyl ether |

| Sodium ethoxide |

| (1-chloropropyl)benzene |

Structure

3D Structure

Properties

CAS No. |

62163-19-3 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-ethoxypropylbenzene |

InChI |

InChI=1S/C11H16O/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

WTXZCYKFEJKRAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxypropyl Benzene and Its Analogues

Classical Approaches to Aryl Alkyl Ether Formation

The Williamson ether synthesis stands as a cornerstone for the formation of ethers, including aryl alkyl ethers like (1-ethoxypropyl)benzene. masterorganicchemistry.comwikipedia.org This method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com

Williamson Ether Synthesis and Optimization

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.com The reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide ion. wikipedia.orgcareers360.com To synthesize this compound, one possible route involves the reaction of sodium phenoxide with 1-bromopropane.

Optimization of the Williamson ether synthesis is crucial to maximize the yield and purity of the desired ether. numberanalytics.com Key factors influencing the reaction's success include the choice of solvent, base, and reaction temperature. numberanalytics.com Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion. numberanalytics.comnumberanalytics.com The choice of base to generate the alkoxide from the corresponding alcohol is also critical. Strong bases such as sodium hydride (NaH) are commonly employed to ensure complete deprotonation of the alcohol. masterorganicchemistry.comrichmond.edu

| Factor | Recommendation for Optimization | Rationale |

| Alkyl Halide | Primary alkyl halides are preferred. | Minimizes competing elimination reactions. numberanalytics.com |

| Solvent | Polar aprotic (e.g., DMSO, DMF, THF). numberanalytics.comnumberanalytics.com | Stabilizes the alkoxide ion, facilitating the S\textsubscript{N}2 reaction. numberanalytics.com |

| Base | Strong bases (e.g., NaH, NaOH, KOH). numberanalytics.com | Ensures complete formation of the alkoxide nucleophile. |

| Temperature | Controlled heating. | Can improve reaction rate, but excessive heat may favor elimination. careers360.com |

| Leaving Group | Iodides > Bromides > Chlorides. numberanalytics.com | Better leaving groups increase the reaction rate. numberanalytics.com |

Adaptations for Secondary Alkyl Ether Construction

The construction of secondary alkyl ethers, such as this compound where the ethoxy group is attached to a secondary carbon, presents challenges for the standard Williamson ether synthesis. masterorganicchemistry.com The primary competing reaction is E2 elimination, which becomes more significant with sterically hindered secondary alkyl halides. masterorganicchemistry.combyjus.com The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene. masterorganicchemistry.comrichmond.edu

To circumvent this limitation, the choice of reactants is critical. For the synthesis of this compound, reacting sodium ethoxide with (1-bromopropyl)benzene (B1269762) would be the less favored approach due to the secondary nature of the alkyl halide. A more effective strategy involves reacting sodium phenoxide with 1-bromopropane. In this case, the alkyl halide is primary, and the nucleophile is the phenoxide ion. While the phenoxide is a weaker nucleophile than an alkoxide, the S\textsubscript{N}2 reaction is more likely to proceed over elimination. masterorganicchemistry.com

Strategies for Constructing the Propylic Chain and Aryl Moiety

An alternative synthetic strategy involves first constructing the necessary carbon skeleton and then performing the etherification. This is particularly useful when direct etherification is challenging.

Friedel-Crafts Alkylation and Acylation Precursors

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring. libretexts.orgbyjus.com

Friedel-Crafts Alkylation: The direct alkylation of benzene (B151609) with a propyl halide, such as n-propyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) might seem like a straightforward route to propylbenzene (B89791). collegedunia.comvedantu.com However, this reaction is prone to carbocation rearrangements. libretexts.org The initially formed primary propyl carbocation can rearrange via a hydride shift to the more stable secondary isopropyl carbocation, leading to isopropylbenzene as the major product. vedantu.com

Friedel-Crafts Acylation: A more reliable method to introduce a linear propyl group is through Friedel-Crafts acylation. savemyexams.comblogspot.com Benzene can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield propiophenone (B1677668) (ethyl phenyl ketone). wikipedia.orgaskfilo.com This reaction proceeds via an acylium ion intermediate, which does not undergo rearrangement. blogspot.comaskfilo.com This method provides a dependable route to form the desired carbon skeleton. wikipedia.orgorgsyn.org Propiophenone can also be synthesized commercially by the ketonization of benzoic acid and propionic acid over a catalyst at high temperatures. wikipedia.orgepo.org

| Reaction | Reactants | Catalyst | Product | Key Feature |

| Friedel-Crafts Alkylation | Benzene, n-propyl chloride | AlCl₃ | Isopropylbenzene (major) | Prone to carbocation rearrangement. vedantu.com |

| Friedel-Crafts Acylation | Benzene, propanoyl chloride | AlCl₃ | Propiophenone | No rearrangement of the acylium ion. blogspot.com |

Reductive Transformations of Carbonyl Compounds

Once propiophenone is synthesized, the carbonyl group needs to be transformed into the secondary alcohol, 1-phenylpropan-1-ol, which can then be etherified. The reduction of the ketone is a critical step.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). doubtnut.com Both reagents effectively reduce ketones to secondary alcohols. doubtnut.com For instance, propiophenone is reduced to 1-phenylpropan-1-ol by NaBH₄. doubtnut.com Catalytic hydrogenation over a palladium catalyst can also be employed to reduce the ketone. libretexts.org Following the reduction to 1-phenylpropan-1-ol, an etherification reaction, such as a variation of the Williamson ether synthesis, can be performed to introduce the ethoxy group, yielding this compound. This could involve deprotonating the 1-phenylpropan-1-ol with a strong base to form the corresponding alkoxide, followed by reaction with an ethyl halide.

Asymmetric Synthesis of Chiral this compound Enantiomers

This compound contains a chiral center at the carbon atom bonded to both the phenyl and ethoxy groups. Therefore, it can exist as a pair of enantiomers. The synthesis of enantiomerically enriched or pure this compound requires asymmetric synthesis techniques.

A key strategy involves the enantioselective reduction of the prochiral ketone, propiophenone, to form a chiral alcohol, 1-phenylpropan-1-ol. ontosight.ai This can be achieved using chiral reducing agents or catalysts.

Several methods have been developed for the asymmetric reduction of propiophenone:

Chirally modified borohydrides: Using sodium borohydride in the presence of chiral ligands, such as (S)-lactic acid derivatives, can produce optically active (R)-1-phenylpropan-1-ol with moderate enantiomeric excess (e.e.). psu.edu Another approach involves using NaBH₄ with chiral diols, which has been shown to yield 1-phenylpropan-1-ol with varying degrees of enantioselectivity. rug.nlrug.nl

Catalytic asymmetric hydrogenation: Ruthenium-based catalysts, such as those incorporating chiral ligands like BINAP, have been successfully used for the asymmetric hydrogenation of ketones. acs.orgnih.gov These systems can achieve high yields and excellent enantioselectivities. For example, the hydrogenation of α-(N-benzoyl-N-methylamino)propiophenone using a polymer-immobilized chiral diamine-ruthenium-BINAP system yielded the corresponding alcohol with nearly perfect enantioselectivity. acs.orgnih.gov

Biocatalysis: Microbial reductions, often using yeast strains like Saccharomyces cerevisiae or Candida utilis, can afford high enantiomeric excess of one of the alcohol enantiomers. researchgate.netnih.gov

Enantioselective alkylation: The chiral alcohol precursor, 1-phenylpropan-1-ol, can also be synthesized via the enantioselective addition of a diethylzinc (B1219324) to benzaldehyde (B42025) in the presence of a chiral catalyst. orgsyn.orgrsc.org

Once the enantiomerically enriched 1-phenylpropan-1-ol is obtained, it can be converted to the corresponding chiral this compound enantiomer via an etherification reaction, such as the Williamson ether synthesis, which typically proceeds with retention of configuration at the chiral center if the alcohol is converted to the alkoxide.

| Method for Asymmetric Synthesis of 1-Phenylpropan-1-ol | Chiral Source/Catalyst | Typical Enantiomeric Excess (e.e.) |

| Chiral Borohydride Reduction psu.edu | NaBH₄ / (S)-lactic acid derivatives | Up to 38.3% |

| Chiral Borohydride Reduction rug.nl | NaBH₄ / chiral diols | Up to 55% |

| Catalytic Asymmetric Hydrogenation ccsenet.org | Supported iron-based chiral catalysts | Up to 90% |

| Enantioselective Alkylation orgsyn.org | Diethylzinc / (2S)-DAIB catalyst | Up to 99% |

| Biocatalysis nih.gov | Candida utilis | Up to 99.5% |

Enantioselective Catalysis for Chiral Ether Synthesis

The development of catalytic enantioselective methods represents a significant advance in the synthesis of chiral molecules like this compound. researchgate.net These methods avoid the use of stoichiometric chiral reagents, offering a more atom-economical and efficient route to enantiomerically pure products.

A prominent strategy in this field is the use of chiral catalysts to control the stereochemical outcome of ether-forming reactions. For instance, chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the asymmetric synthesis of axially chiral diaryl ethers. acs.orgnih.gov These catalysts can facilitate atroposelective desymmetrization reactions, yielding diaryl ether atropisomers in high yields and with excellent enantioselectivities (er). acs.org The effectiveness of BINOL-derived CPAs, particularly those with bulky substituents, has been demonstrated, with solvents like carbon tetrachloride and the addition of molecular sieves enhancing enantioselectivity. acs.org

Metal-based catalysts also play a crucial role. A highly efficient enantioselective researchgate.netnih.gov O-to-C rearrangement of racemic vinyl ethers has been developed using a chiral iron(II) complex. rsc.org This method provides access to a wide range of chromanols, which are valuable chiral building blocks, with high yields and excellent enantiomeric excess (ee). rsc.org The combination of Fe(OTf)₂ with a chiral N,N'-dioxide ligand proved optimal for this transformation. rsc.org Furthermore, co-catalytic systems, such as a chiral sulfide/phosphoric acid combination, have been successfully employed for the enantioselective intermolecular oxysulfenylation of alkenes with alcohol O-nucleophiles, producing chiral benzylic alkyl ethers with two adjacent stereocenters. chinesechemsoc.org

Table 1: Performance of Chiral Catalysts in Asymmetric Ether Synthesis

| Reaction Type | Catalyst System | Substrate | Product Type | Yield (%) | Enantioselectivity (ee/er) | Ref |

|---|---|---|---|---|---|---|

| researchgate.netnih.gov O-to-C Rearrangement | Fe(OTf)₂ / L-PiPr₂ | 2-(phenyl(vinyloxy)methyl)phenol | Chromanol | 93 | 98% ee | rsc.org |

| Desymmetric Acylation | (S)-A1 (Chiral Phosphoric Acid) | Prochiral Diamine | Axially Chiral Diaryl Ether | up to 98 | up to >99.5:0.5 er | acs.org |

| Oxysulfenylation | Chiral Sulfide / Phosphoric Acid | Alkene + Alcohol | Benzylic Alkyl Ether | Moderate-Excellent | High-Excellent | chinesechemsoc.org |

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org This "auxiliary-controlled" method is a well-established strategy for asymmetric synthesis and can be applied to the formation of chiral ethers. du.ac.in The auxiliary, after inducing asymmetry, is typically cleaved and can often be recovered for reuse. wikipedia.org

A variety of chiral auxiliaries have been developed and popularized, including Evans' oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgbath.ac.uk For example, oxazolidinone auxiliaries are widely used in stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters simultaneously with high diastereoselectivity. wikipedia.org Similarly, the use of chiral N-acylhydrazones as auxiliaries allows for stereocontrolled intermolecular radical additions to form chiral α-branched amines, which can be precursors to other chiral molecules. nih.gov The development of polymer-supported chiral auxiliaries facilitates easier separation and recycling, aligning with green chemistry principles. bath.ac.uk

In ligand-controlled methods, a chiral ligand coordinates to a metal center, creating a chiral catalytic environment that dictates the stereoselectivity of the reaction. mdpi.com This approach combines the benefits of catalysis with the directing power of a chiral moiety. Chiral bis(oxazoline) ligands, for instance, have been used in enantioselective imidation reactions. mdpi.com The design and synthesis of novel chiral ligands, such as bidentate 1,2-amino alcohols or tridentate Schiff bases derived from chiral acetals, continue to expand the scope and efficacy of metal-catalyzed asymmetric transformations. sfu.ca

Table 2: Examples of Chiral Auxiliary and Ligand-Controlled Reactions

| Method Type | Chiral Controller | Reaction | Diastereomeric/Enantiomeric Ratio | Ref |

|---|---|---|---|---|

| Chiral Auxiliary | trans-2-Phenylcyclohexanol | Ene reaction | 10:1 dr | wikipedia.org |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Hydrogenation | >90% de | bath.ac.uk |

| Chiral Auxiliary | (R,R)-Pseudoephedrine | Alkylation | up to 99% de | wikipedia.org |

| Chiral Ligand | Chiral Bis(oxazoline) | Lewis Acid-Catalyzed Radical Addition | up to 52% ee | nih.gov |

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis, which utilizes isolated enzymes or whole-cell systems to perform chemical transformations, has become an indispensable tool in organic synthesis. nih.govunito.it Enzymes offer exceptional stereo-, regio-, and chemoselectivity under mild reaction conditions, making them ideal for the synthesis of enantiomerically pure compounds like chiral ethers and their precursors. nih.govunimi.it

Alcohol dehydrogenases (ADHs) are frequently used for the stereoselective reduction of prochiral ketones to produce chiral alcohols, which are key intermediates for ether synthesis. nih.gov For example, whole cells of the yeast Pichia glucozyma have been shown to reduce a variety of aromatic ketones to their corresponding (S)-alcohols with high yields and high enantiomeric excess. unimi.it Multi-enzyme cascades have also been designed for the one-pot synthesis of complex chiral molecules. acs.orgacs.org One such system combines an alcohol dehydrogenase with a cyclase to produce chiral saturated oxygen heterocycles, demonstrating the power of integrating multiple biocatalytic steps. acs.org

Enzymatic reactions are not limited to aqueous media. The use of non-conventional media, such as ether-type solvents or deep eutectic solvents, can enhance substrate solubility and enzyme stability, broadening the applicability of biocatalysis. unito.it Lipases are another important class of enzymes, often used for the kinetic resolution of racemic mixtures or for esterification reactions. nih.gov For instance, the lipase-catalyzed esterification of branched acids and alcohols has been optimized to produce second-generation biolubricants in a solvent-free system, achieving high conversion rates. mdpi.com

Table 3: Selected Biocatalytic Transformations for Chiral Synthesis

| Biocatalyst | Reaction Type | Substrate | Product | Yield/Conversion | Selectivity (ee/de) | Ref |

|---|---|---|---|---|---|---|

| Pichia glucozyma (whole cells) | Ketone Reduction | Acetophenone | (S)-1-Phenylethanol | High | High ee | unimi.it |

| Lipozyme® 435 | Esterification | 2-Methylhexanoic acid + 2-Octyl-1-dodecanol | Biolubricant Ester | up to 95% | N/A | mdpi.com |

| ADH / Cyclase Cascade | One-Pot Reduction/Cyclization | 7-Ketoenethioate | Tetrahydropyran (THP) | N/A | High | acs.org |

| Candida antarctica Lipase (B570770) B | Transesterification | Vinyl Ether Alcohol + Carboxylic Acid | Vinyl Ether Ester | >90% | N/A | rsc.org |

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry is increasingly driven by the principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orghealthandenvironment.net These principles are highly relevant to the synthesis of ethers like this compound, promoting the development of safer, more efficient, and sustainable methodologies.

Key green chemistry concepts include maximizing atom economy, using catalytic reagents over stoichiometric ones, employing safer solvents, and designing for energy efficiency. paperpublications.orgsphinxsai.com The shift from traditional multi-stage processes that generate significant waste to more streamlined, catalytic routes is a prime example. paperpublications.org The Ullmann-type cross-coupling reaction, a classic method for forming diaryl ethers, has been improved by developing ligand-free conditions and utilizing photocatalysis to minimize energy consumption. researchgate.net

Biocatalysis is inherently a green technology, as enzymes operate under mild conditions in aqueous environments and are biodegradable. unimi.it The use of immobilized enzymes, such as Candida antarctica lipase B for the one-pot synthesis of vinyl ether esters, exemplifies a sustainable approach that allows for easy catalyst removal and reuse. rsc.org

The environmental impact of a chemical process can be quantitatively assessed using metrics like the E-factor (environmental factor), which measures the weight of waste produced per kilogram of product, and atom economy (AE). unimi.itmdpi.com For example, the biocatalytic synthesis of a second-generation biolubricant was shown to be an environmentally friendly process with a high atom economy (95.63%) and a very low E-factor (0.0375), indicating minimal waste generation. mdpi.com The pursuit of novel synthetic routes continues to focus on these sustainable practices, utilizing renewable feedstocks, reducing derivatization steps, and ensuring that chemical products are designed for degradation. paperpublications.orghealthandenvironment.net

Table 4: Green Metrics for a Biocatalytic Esterification Process mdpi.com

| Metric | Value | Interpretation |

|---|---|---|

| Atom Economy (AE) | 95.63% | High incorporation of substrate atoms into the final product. |

| E-Factor (EF) | 0.0375 | Very low waste generated per unit of product. |

| Complete E-Factor (cEF) | 0.083 | Low total environmental impact, including solvent and energy. |

Reaction Mechanisms and Reactivity Studies of 1 Ethoxypropyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, where an electrophile replaces a hydrogen atom on the benzene (B151609) ring. orgosolver.com The (1-ethoxypropyl) group on the benzene ring significantly influences the rate and regioselectivity of these reactions.

The (1-ethoxypropyl) substituent is classified as an activating, ortho, para-directing group. wikipedia.orgsavemyexams.com This directing effect stems from the electronic properties of both the ethoxy and the propyl components of the substituent.

The primary influence is the ethoxy group. The oxygen atom possesses lone pairs of electrons that can be donated into the benzene ring's π-system through resonance. pressbooks.pubyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org The resonance structures show that this increased electron density is concentrated at the ortho and para positions, making these sites the most favorable for electrophilic attack. pressbooks.publibretexts.org

The alkyl part of the substituent (the propyl chain) also contributes a weak activating effect through induction. youtube.com Alkyl groups are electron-donating through the σ-bond network, further enriching the electron density of the aromatic ring. cognitoedu.org

While electronically favored, substitution at the ortho position may be sterically hindered by the bulkiness of the (1-ethoxypropyl) group. This steric hindrance can lead to a higher yield of the para substituted product compared to the ortho product, especially with larger electrophiles. uomustansiriyah.edu.iq

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect | Examples |

|---|---|---|---|

| Alkoxy (-OR) | Activating | ortho, para | -OCH₃, -OCH₂CH₃ |

| Alkyl (-R) | Activating | ortho, para | -CH₃, -CH₂CH₃ |

| Hydroxyl (-OH) | Activating | ortho, para | |

| Amino (-NH₂) | Activating | ortho, para | |

| Halogens (-F, -Cl, -Br, -I) | Deactivating | ortho, para | |

| Nitro (-NO₂) | Deactivating | meta |

This table provides a general summary of substituent effects. The (1-ethoxypropyl) group falls under the Alkoxy (-OR) category.

The activating nature of the (1-ethoxypropyl) group has a significant impact on the kinetics of EAS reactions. By donating electron density to the ring, the substituent stabilizes the positively charged intermediate, known as the arenium ion, which is formed during the reaction. libretexts.org This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate compared to unsubstituted benzene. uomustansiriyah.edu.iq

The distribution of ortho and para products can be influenced by whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.com

Kinetic Control : At lower temperatures and shorter reaction times, the product ratio is determined by the relative rates of formation of the intermediates. uc.edu Since the electronic stabilization is strong at both ortho and para positions, a mixture of both isomers is typically formed. The product that forms fastest will predominate. uc.edudiva-portal.org

Thermodynamic Control : At higher temperatures and longer reaction times, the reaction may become reversible, allowing an equilibrium to be established. masterorganicchemistry.com In this scenario, the most thermodynamically stable product will be favored. The para isomer is generally more stable than the ortho isomer due to reduced steric repulsion between the substituent and the incoming electrophile.

Table 2: Predicted Product Distribution for Nitration of (1-Ethoxypropyl)benzene

| Control Type | Reaction Conditions | Major Product(s) | Rationale |

|---|---|---|---|

| Kinetic | Low Temperature, Short Duration | Mixture of ortho and para | Governed by the rate of formation, influenced by electronic effects. |

The mechanism of electrophilic aromatic substitution on this compound proceeds through a well-established two-step process:

Formation of the Arenium Ion : The reaction is initiated by the attack of the electron-rich π-system of the benzene ring on a strong electrophile (E⁺). byjus.com This forms a resonance-stabilized carbocation intermediate called an arenium ion or sigma (σ) complex. wikipedia.orgpressbooks.pubproprep.com The aromaticity of the ring is temporarily lost in this step, which is typically the slow, rate-determining step of the reaction. uomustansiriyah.edu.iqlibretexts.org For this compound, attack at the ortho and para positions results in a more stable arenium ion because the positive charge can be delocalized onto the carbon bearing the substituent, allowing for an additional resonance structure where the charge is stabilized by the lone pair on the ether oxygen. youtube.comlibretexts.org Attack at the meta position does not allow for this extra stabilization.

Proton Abstraction : In the second, fast step, a weak base (B:) present in the reaction mixture abstracts a proton from the sp³-hybridized carbon of the arenium ion. libretexts.orgyoutube.com This restores the C=C double bond, regenerates the stable aromatic π-system, and yields the final substituted product. uomustansiriyah.edu.iq

Nucleophilic Substitution Reactions on the Aliphatic Chain

The aliphatic chain of this compound presents sites for nucleophilic substitution, primarily at the benzylic carbon (the carbon atom attached to both the benzene ring and the ethoxy group). The direct displacement of the ethoxy group by a nucleophile is generally difficult as alkoxides are poor leaving groups. For a substitution reaction to occur, the ethoxy group would typically need to be converted into a better leaving group, for instance by protonation with a strong acid to form an oxonium ion, which can then depart as a molecule of ethanol.

Alternatively, the benzylic position can be made more susceptible to nucleophilic attack through other transformations. For example, if the benzylic hydrogen were replaced by a halogen (e.g., via radical halogenation), the resulting benzylic halide would be an excellent substrate for Sₙ1 or Sₙ2 reactions with a variety of nucleophiles.

Radical Reactions and Photochemical Transformations

The benzylic C-H bond in this compound is the most likely site for radical reactions due to the stability of the resulting benzylic radical. libretexts.org The unpaired electron in a benzylic radical can be delocalized into the π-system of the aromatic ring, making it significantly more stable than a simple alkyl radical.

These reactions are often initiated by light (photochemical transformations) or radical initiators. uchicago.edu A notable example is the visible-light-mediated functionalization of benzylic C-H bonds. lookchem.com In such a reaction, a photoredox catalyst can facilitate the abstraction of the benzylic hydrogen to form the benzylic radical. This radical can then be trapped by a radical species, such as a bromine radical generated from a source like CBr₄, to form (1-bromo-1-ethoxypropyl)benzene. lookchem.com This product could then serve as a precursor for further nucleophilic substitutions.

The general mechanism for radical chain reactions involves three stages:

Initiation : Formation of initial radicals, often by photolysis or thermolysis of an initiator molecule (e.g., AIBN). libretexts.org

Propagation : A series of steps where a radical reacts to form a new bond and another radical, which continues the chain. libretexts.org

Termination : The reaction stops when two radicals combine to form a non-radical species.

Metal-Catalyzed Cross-Coupling and Functionalization

This compound can be utilized in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov To participate as a substrate in common cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, the molecule typically needs to be converted into an aryl halide or triflate first. sioc-journal.cnrhhz.net

This can be achieved through electrophilic aromatic substitution, as discussed in section 3.1. For example, bromination of this compound would yield primarily p-bromo-(1-ethoxypropyl)benzene. This aryl bromide can then undergo a cross-coupling reaction. In a Suzuki coupling, it would react with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. rhhz.net

More advanced methods involve the direct C-H functionalization of the aromatic ring, which avoids the need for pre-functionalization. rsc.orguni-regensburg.de These reactions, often catalyzed by transition metals like palladium, rhodium, or iridium, can selectively replace a C-H bond on the benzene ring with a new functional group.

Table 3: Overview of Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst (Typical) | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Organohalide/Triflate + Organoboron Reagent | C-C |

| Heck Coupling | Palladium (Pd) | Organohalide/Triflate + Alkene | C-C |

| Sonogashira Coupling | Palladium (Pd) & Copper (Cu) | Organohalide/Triflate + Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium (Pd) | Organohalide/Triflate + Amine | C-N |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of (1-Ethoxypropyl)benzene in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals, confirmation of the bonding framework, and investigation into its stereochemical and dynamic properties.

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the structure of this compound. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, correspond directly to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the monosubstituted benzene (B151609) ring, typically in the range of 7.2-7.4 ppm. The methine proton (H1) on the benzylic carbon, being adjacent to both the phenyl ring and the oxygen atom, would appear as a triplet at a downfield-shifted position. The protons of the ethoxy and propyl groups would appear in the upfield aliphatic region. For instance, in the closely related compound 1-(2-ethoxypropyl)-4-(trifluoromethyl)benzene, the ethoxy and propyl protons exhibit predictable shifts and couplings that inform the assignments for the parent compound. uva.nl

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The aromatic carbons appear in the typical 125-145 ppm region, while the benzylic carbon (C1) is shifted downfield due to the attached oxygen. The aliphatic carbons of the ethyl and propyl groups resonate at higher field.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-Ar (ortho, meta, para) | ~ 7.20 - 7.40 | m (multiplet) | - | 5H |

| H1 (benzylic CH) | ~ 4.1 - 4.3 | t (triplet) | ~ 6.5 | 1H |

| H-ethoxy (OCH₂) | ~ 3.3 - 3.5 | q (quartet) | ~ 7.0 | 2H |

| H2 (CH₂) | ~ 1.6 - 1.8 | m (multiplet) | ~ 7.0 | 2H |

| H-ethoxy (CH₃) | ~ 1.1 - 1.2 | t (triplet) | ~ 7.0 | 3H |

| H3 (CH₃) | ~ 0.8 - 1.0 | t (triplet) | ~ 7.4 | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Ar (quaternary) | ~ 142 - 144 |

| C-Ar (CH, para) | ~ 128.0 - 128.5 |

| C-Ar (CH, meta) | ~ 127.5 - 128.0 |

| C-Ar (CH, ortho) | ~ 126.0 - 126.5 |

| C1 (benzylic CH) | ~ 82 - 84 |

| C-ethoxy (OCH₂) | ~ 63 - 65 |

| C2 (CH₂) | ~ 29 - 31 |

| C-ethoxy (CH₃) | ~ 15 - 16 |

| C3 (CH₃) | ~ 10 - 11 |

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, cross-peaks would confirm the following connectivities:

The benzylic proton (H1) would show a correlation to the adjacent methylene (B1212753) protons of the propyl group (H2).

The H2 protons would correlate with both H1 and the terminal methyl protons (H3) of the propyl chain.

Within the ethoxy group, the methylene protons (-OCH₂-) would show a strong correlation to the methyl protons (-CH₃).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. libretexts.org An HMQC or HSQC spectrum would unambiguously link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in Tables 1 and 2.

A correlation from the benzylic proton (H1) to the quaternary and ortho carbons of the phenyl ring.

Correlations from the ethoxy methylene protons (-OCH₂-) to the benzylic carbon (C1) and the ethoxy methyl carbon.

Correlations from the propyl methyl protons (H3) to the adjacent methylene carbon (C2) and the benzylic carbon (C1).

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Observed Proton | Correlated Nucleus | Type of Correlation |

|---|---|---|---|

| COSY | H1 | H2 | ³J (H-C-C-H) |

| H2 | H3 | ³J (H-C-C-H) | |

| H-ethoxy (OCH₂) | H-ethoxy (CH₃) | ³J (H-C-C-H) | |

| HMQC/HSQC | H-Ar | C-Ar | ¹J (C-H) |

| H1 | C1 | ¹J (C-H) | |

| H-Aliphatic | C-Aliphatic | ¹J (C-H) | |

| HMBC | H1 | C-Ar (ortho, quaternary) | ²J, ³J (H-C-C) |

| H-ethoxy (OCH₂) | C1 | ²J (H-C-O-C) | |

| H3 | C1 | ³J (H-C-C-C) |

This compound possesses a stereocenter at the benzylic carbon (C1) and therefore exists as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers, as they have identical physical properties in an achiral environment. However, the addition of a chiral shift reagent (CSR) can be used to determine the enantiomeric excess (ee) of a sample. libretexts.org

Lanthanide-based CSRs, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral Lewis acids that can reversibly coordinate with Lewis basic sites in a substrate molecule, such as the ether oxygen in this compound. This interaction forms transient diastereomeric complexes. Because diastereomers have different physical properties, the protons and carbons in the R- and S-enantiomers experience different magnetic environments, leading to the splitting of their NMR signals. libretexts.org

By acquiring an NMR spectrum of a scalemic sample of this compound in the presence of a CSR, one would observe two sets of signals for some or all of the protons. The ratio of the integrals of a pair of well-resolved, separated signals (e.g., the benzylic proton or one of the methyl groups) directly corresponds to the ratio of the enantiomers, allowing for a quantitative determination of the enantiomeric excess.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates and thermodynamics of conformational processes that occur on the NMR timescale. unibas.it In this compound, two key rotational processes are of interest: rotation about the C(phenyl)-C1 bond and rotation about the C1-O(ether) bond.

At room temperature, these rotations are typically fast, resulting in a time-averaged spectrum. However, by lowering the temperature, it may be possible to slow these rotations to the point where individual conformers (rotamers) can be observed as distinct species in the NMR spectrum. For example, hindered rotation in substituted ethers has been successfully studied using this technique. cdnsciencepub.com

If the rotation about the C(phenyl)-C1 bond were to become slow, the ortho protons (and ortho carbons) would become inequivalent, leading to a splitting of their signals. By analyzing the changes in the NMR lineshape as a function of temperature, particularly the temperature at which the distinct signals coalesce into a single averaged peak, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable insight into the steric and electronic factors governing the molecule's conformational preferences. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" based on the functional groups present. For this compound, the key expected vibrational bands are associated with the aromatic ring, the ether linkage, and the alkyl chains. Data from structurally similar molecules like propylbenzene (B89791) and ethoxybenzene (phenetole) serve as excellent references for band assignment. docbrown.infonist.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). Aliphatic C-H stretching from the CH₃ and CH₂ groups of the propyl and ethoxy moieties will produce strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹). docbrown.info

C-O-C Stretching: The most characteristic feature of an ether is the strong C-O-C asymmetric stretching band, which for alkyl aryl ethers typically appears in the 1200-1275 cm⁻¹ region. A weaker symmetric stretch is expected near 1020-1075 cm⁻¹.

Aromatic C=C Stretching: The benzene ring gives rise to characteristic skeletal vibrations, typically seen as a pair of bands around 1600 cm⁻¹ and another pair around 1500 cm⁻¹.

C-H Bending: Strong bands in the 690-770 cm⁻¹ region are characteristic of the out-of-plane C-H bending modes for a monosubstituted benzene ring. docbrown.info

Table 4: Predicted Principal IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3030 - 3080 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong | Strong |

| Aromatic C=C Stretch | 1585 - 1610, 1490 - 1510 | Medium-Strong | Medium-Strong |

| Aliphatic C-H Bend | 1370 - 1470 | Medium | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong | Weak |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend (Monosubstituted) | 690 - 710 and 730 - 770 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight and, through analysis of fragmentation patterns, corroborating evidence for the molecular structure. For this compound (C₁₁H₁₆O), the nominal molecular weight is 164 g/mol . High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion ([M]⁺•) to several decimal places (calculated: 164.1201), confirming the elemental composition. nih.gov

Under electron ionization (EI), the molecular ion is formed and subsequently undergoes fragmentation. The fragmentation pathways for ethers and alkylbenzenes are well-established and can be used to predict the mass spectrum of this compound. libretexts.orgcore.ac.uk

α-Cleavage (Ether): Cleavage of a bond adjacent (alpha) to the ether oxygen is a common pathway. This can occur in two ways:

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl side to form a stable oxonium ion at m/z 135.

Loss of the propyl-phenyl group to form an ion at m/z 59 ([CH₃CH₂O=CH₂]⁺).

Benzylic Cleavage: The bond between the benzylic carbon (C1) and the adjacent methylene carbon (C2) is prone to cleavage, leading to the formation of a highly stable benzylic cation. The most prominent peak in the mass spectra of many alkylbenzenes is often at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), formed by cleavage of the C1-C2 bond followed by rearrangement. docbrown.info Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) would lead to a fragment at m/z 119.

Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is also characteristic of benzene-containing compounds. docbrown.info

Table 5: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion Structure | Origin of Fragment |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺• | Molecular Ion [M]⁺• |

| 135 | [C₆H₅CH(O)CH₂CH₃]⁺ | α-cleavage, loss of •CH₃ |

| 119 | [C₆H₅CHCH₂CH₃]⁺ | Loss of •OCH₂CH₃ |

| 105 | [C₆H₅CHOCH₂]⁺ | Cleavage and rearrangement |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 59 | [CH₃CH₂O=CH₂]⁺ | α-cleavage |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are paramount for establishing the absolute configuration of enantiomers.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.com It measures the difference in absorption between left and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comlibretexts.org For a molecule like this compound, which contains a chiral center at the benzylic position, CD spectroscopy can provide a unique spectral fingerprint for each enantiomer.

The process of assigning the absolute configuration of this compound using CD spectroscopy would involve several key steps. mtoz-biolabs.com First, the experimental CD spectrum of an enantiomerically enriched sample is recorded. spectroscopyeurope.com Concurrently, theoretical CD spectra for both the (R)- and (S)-enantiomers are calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govnih.gov This computational approach requires a thorough conformational analysis to identify all low-energy conformers of the molecule, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov

The absolute configuration is then assigned by comparing the experimental CD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. mtoz-biolabs.com For chiral aryl ethers, the CD spectra are often characterized by Cotton effects corresponding to the electronic transitions of the benzene chromophore. acs.org The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the substituents around the chiral center.

A hypothetical dataset for the calculated CD spectra of the enantiomers of this compound is presented in Table 1, illustrating the expected mirror-image relationship between the (R) and (S) forms.

Table 1: Hypothetical Calculated Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

|---|---|---|

| (R)-(1-Ethoxypropyl)benzene | 268 | +15 |

| 262 | +25 | |

| 255 | +18 | |

| 220 | -50 | |

| (S)-(1-Ethoxypropyl)benzene | 268 | -15 |

| 262 | -25 | |

| 255 | -18 |

Note: This data is illustrative and based on typical values for chiral aryl ethers.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgvlabs.ac.in An ORD spectrum provides information about the stereochemistry of a chiral molecule and can be used to determine its absolute configuration. slideshare.net

For a chiral compound like this compound, the ORD spectrum would show a plain curve if the measurements are taken at wavelengths far from any absorption bands. This curve shows a steady increase or decrease in optical rotation as the wavelength decreases. vlabs.ac.in However, in the region of an absorption band of the benzene chromophore, the ORD spectrum will exhibit anomalous dispersion, known as the Cotton effect. vlabs.ac.inslideshare.net The Cotton effect is characterized by a peak and a trough in the ORD curve. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center.

By analyzing the sign of the Cotton effect in the ORD spectrum of this compound and comparing it to established rules or to the spectra of structurally related compounds with known configurations, the absolute configuration of the enantiomers can be determined. ORD is a complementary technique to CD and, when used in conjunction, can provide a high degree of confidence in the stereochemical assignment. wikipedia.org

X-ray Crystallography for Solid-State Structure and Conformational Preferences

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. nih.gov For a chiral molecule like this compound, X-ray crystallography can provide an unambiguous determination of its absolute configuration. nih.govwikipedia.org

To perform an X-ray crystallographic analysis of this compound, a suitable single crystal of one of its enantiomers must first be grown. The crystal is then mounted in an X-ray diffractometer, and a diffraction pattern is collected. nih.gov The analysis of this pattern yields an electron density map, from which the molecular structure can be elucidated. The absolute configuration can be determined using anomalous dispersion effects, especially if a heavy atom is present in the structure or by using specific crystallographic parameters like the Flack parameter. nih.gov

The crystal structure would also reveal the preferred conformation of this compound in the solid state. This includes the torsion angles around the chiral center and the orientation of the ethoxy and propyl groups relative to the benzene ring. Studies on other chiral aryl ethers have shown that intermolecular forces in the crystal lattice can favor specific conformations. acs.org For this compound, one might expect the bulky substituents to adopt a staggered conformation to minimize steric hindrance.

A hypothetical set of crystallographic data for (R)-(1-Ethoxypropyl)benzene is presented in Table 2, illustrating the type of information that would be obtained from such a study.

Table 2: Hypothetical X-ray Crystallographic Data for (R)-(1-Ethoxypropyl)benzene

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| Volume (ų) | 1047.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.04 |

Note: This data is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallographic analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular structure and reactivity. For a molecule like (1-ethoxypropyl)benzene, these calculations would offer significant insights into its electronic nature and conformational landscape.

Quantum chemical calculations would reveal the electronic structure of this compound, providing a detailed picture of its molecular orbitals and the distribution of electron density. The (1-ethoxypropyl) substituent, being an alkyl group with an ether linkage, is generally considered to be an electron-donating group. This donation occurs through a combination of inductive effects and hyperconjugation.

Computational analyses would quantify the extent of this electron donation and its effect on the benzene (B151609) ring. It is expected that the electron density would be highest at the ortho and para positions of the ring, making these sites more susceptible to electrophilic attack. The bonding characteristics, such as bond lengths and angles, would also be precisely determined, offering a foundational understanding of the molecule's geometry.

The presence of rotatable single bonds in the (1-ethoxypropyl) substituent gives rise to multiple possible conformations. Computational conformational analysis would be essential to identify the most stable arrangements of the atoms and the energy barriers between them. The key dihedral angles determining the conformation of this compound are those around the C-C and C-O bonds of the side chain.

Based on studies of similar molecules like n-propylbenzene, it is anticipated that several low-energy conformers exist. nist.gov The relative energies of these conformers would be determined by a delicate balance of steric hindrance and weak intramolecular interactions. A hypothetical conformational analysis is presented in the table below, illustrating the kind of data that would be generated.

| Conformer | Dihedral Angle 1 (°C-C-C-C) | Dihedral Angle 2 (°C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Anti-Anti | 180 | 180 | 0.00 | 45 |

| Anti-Gauche | 180 | 60 | 0.50 | 25 |

| Gauche-Anti | 60 | 180 | 0.75 | 15 |

| Gauche-Gauche | 60 | 60 | 1.20 | 10 |

| Other | - | - | >2.00 | <5 |

This table is illustrative and presents hypothetical data for this compound based on general principles of conformational analysis.

The aromaticity of the benzene ring in this compound can be quantitatively assessed using various computational probes. One of the most common is the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is calculated from the bond lengths of the ring and provides a measure of the degree of bond length equalization, which is a key characteristic of aromatic systems.

For benzene, the HOMA index is defined as 1, representing maximum aromaticity. For substituted benzenes, the HOMA value is typically slightly less than 1, reflecting the minor perturbations to the ring's electronic structure caused by the substituent. For this compound, the HOMA index is expected to be close to 1, indicating a high degree of aromaticity. A calculated HOMA value would provide a quantitative measure of this property. Based on studies of other alkylbenzenes, a HOMA value in the range of 0.980 to 0.995 would be anticipated. nih.govacs.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways.

For a molecule like this compound, a common and important reaction is electrophilic aromatic substitution. Computational studies could be employed to determine the activation energies for the substitution at the ortho, meta, and para positions. This would involve locating the transition state structures for each pathway and calculating their energies relative to the reactants.

The results of such a study would provide a detailed understanding of the reaction mechanism and would allow for the prediction of the major products under different reaction conditions. A hypothetical set of activation energies for the nitration of this compound is presented in the table below.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Ortho | 16.5 | Yes |

| Para | 15.8 | |

| Meta | 20.2 | No |

This table is illustrative and presents hypothetical data for the nitration of this compound based on established principles of electrophilic aromatic substitution.

Computational methods are particularly useful for predicting the regioselectivity and stereoselectivity of chemical reactions. For the electrophilic aromatic substitution of this compound, the (1-ethoxypropyl) group is an ortho, para-director. Computational models can quantify this directing effect by comparing the activation energies for substitution at the different positions on the ring. nih.govresearchgate.net

The stereoselectivity of reactions involving the chiral center of this compound could also be investigated. For example, if a reaction were to create a new stereocenter, computational methods could be used to predict which diastereomer would be formed in excess. This would involve calculating the energies of the diastereomeric transition states leading to the different products. These predictions are invaluable for the design of synthetic routes to stereochemically pure compounds.

Theoretical Prediction of Spectroscopic Parameters

The spectroscopic signature of a molecule is a direct consequence of its electronic and geometric structure. Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting spectroscopic parameters by solving the Schrödinger equation for the molecule of interest. These theoretical predictions are vital for interpreting experimental spectra and can guide the identification and characterization of compounds.

For a molecule like this compound, computational methods can predict a range of spectroscopic data. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations typically involve optimizing the molecular geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-C bond vibrations within the benzene ring, and the characteristic stretching and bending of the ether group. In a study on a different aromatic compound, 2-chloroethyl benzene, DFT calculations using the B3LYP method with a 6-311G++(d,p) basis set were employed to predict vibrational frequencies, which showed good agreement with experimental FT-IR spectra researchgate.net. A similar approach could be applied to this compound to theoretically determine its vibrational spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts are another critical set of parameters that can be predicted computationally. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Theoretical calculations can determine the magnetic shielding tensor for each nucleus, which is then used to predict the NMR chemical shifts for ¹H and ¹³C isotopes. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects in the computational model researchgate.net.

Furthermore, electronic transitions, which are observed in UV-Visible spectroscopy, can be modeled using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations provide information about the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption wavelengths in the UV-Vis spectrum. For an aryl ether, a photoinduced intramolecular rearrangement has been investigated using DFT calculations, highlighting the utility of these methods in understanding electronic behavior acs.org.

The table below illustrates the types of spectroscopic data that can be theoretically predicted for this compound and the computational methods typically employed.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| Vibrational Frequencies | DFT, MP2 | IR and Raman peak positions and intensities |

| NMR Chemical Shifts | GIAO, CSGT (within DFT) | ¹H and ¹³C chemical shifts |

| Electronic Transitions | TD-DFT, CASSCF | UV-Visible absorption wavelengths (λmax) |

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, be they other this compound molecules or solvent molecules. Computational chemistry offers a detailed view of these non-covalent interactions.

Intermolecular Interactions: The primary intermolecular interactions for this compound include van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions. The benzene ring allows for π-π stacking interactions, which are a significant type of non-covalent interaction between aromatic rings. Theoretical calculations can quantify the strength of these interactions. For instance, studies on benzene derivatives have used methods like Møller-Plesset perturbation theory (MP2) to explore various dimer configurations (e.g., face-to-face, T-shaped, slipped-parallel) and determine their interaction energies researchgate.netbanglajol.infobanglajol.info. The ethoxy group introduces a dipole moment, leading to dipole-dipole interactions. Additionally, the hydrogen atoms on the propyl and ethoxy groups can act as weak hydrogen bond donors, interacting with the oxygen atom or the π-system of the benzene ring of a neighboring molecule (C-H···O or C-H···π interactions) chemrevlett.comhelsinki.fi. High-level ab initio methods, such as coupled-cluster theory, have been used to accurately calculate the cohesive energy and lattice parameters of molecular solids like solid benzene, demonstrating the power of these methods in understanding intermolecular forces in the solid state aps.orgresearchgate.netarxiv.org.

Solvent Effects: The presence of a solvent can significantly alter the properties and behavior of a solute molecule. Computational models can simulate these effects in two primary ways: implicitly and explicitly.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the effect of the bulk solvent on the solute's geometry, energy, and spectroscopic properties. For example, solvent effects on the spectroscopic properties of flavone and 7-hydroxyflavone have been studied, indicating that both non-specific and specific solute-solvent interactions play a role nih.gov.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. This method is more computationally intensive but provides a more detailed and accurate picture of the solvation shell around the solute. Combined cluster/continuum models, which include a few explicit solvent molecules in the first solvation shell and treat the rest of the solvent as a continuum, can provide a good balance between accuracy and computational cost for predicting spectroscopic parameters in solution researchgate.net.

For this compound, the choice of solvent would influence its conformational preferences and spectroscopic properties. A polar solvent would be expected to stabilize more polar conformers of the molecule. Computational studies can predict shifts in NMR signals or changes in the UV-Vis absorption spectrum upon moving from a nonpolar to a polar solvent, providing insights into the solute-solvent interactions at a molecular level rsc.orgnih.gov.

The following table summarizes the key intermolecular interactions and the computational methods used to study them.

| Interaction Type | Description | Relevant Moieties in this compound | Computational Approach |

| π-π Interactions | Attraction between aromatic rings. | Benzene ring | MP2, CCSD(T), SAPT |

| Dispersion Forces | Temporary fluctuating dipoles. | Entire molecule | DFT with dispersion correction, MP2 |

| Dipole-Dipole | Attraction between permanent dipoles. | Ethoxy group | DFT, MP2 |

| C-H···π/O Interactions | Weak hydrogen bonds. | Alkyl hydrogens and the π-system or oxygen | NBO analysis, AIM theory |

| Solvent Effects | Influence of the surrounding medium. | Entire molecule | PCM, Explicit solvent models (MD, QM/MM) |

Advanced Applications and Future Research Directions in Organic Chemistry

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are fundamental components in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products. The stereocenter at the first carbon of the propyl chain in (1-Ethoxypropyl)benzene makes it a potential chiral synthon. If resolved into its individual enantiomers, (R)-(1-Ethoxypropyl)benzene and (S)-(1-Ethoxypropyl)benzene could serve as valuable starting materials.

The synthesis of enantiomerically pure forms of such compounds can often be achieved through asymmetric synthesis, for instance, by the asymmetric hydrogenation of a corresponding enol ether or through enzymatic resolution. Once obtained in high enantiomeric purity, these building blocks could be incorporated into larger, more complex molecular architectures, imparting the desired stereochemistry to the final product. The phenyl group can be further functionalized, and the ethoxy group can act as a protecting group or be transformed into other functionalities, offering versatility in multi-step syntheses.

Development of Analogues with Tunable Reactivity and Selectivity

The structure of this compound offers multiple points for modification to create analogues with fine-tuned properties. The reactivity and selectivity of such compounds can be modulated by altering the substituents on the benzene (B151609) ring or by changing the nature of the alkoxy group.

Table 1: Potential Analogues and Their Modified Properties

| Modification Site | Example of Change | Potential Effect on Reactivity/Selectivity |

|---|---|---|

| Benzene Ring | Introduction of electron-donating groups (e.g., -OCH₃) | Increases electron density of the ring, activating it towards electrophilic substitution. |

| Benzene Ring | Introduction of electron-withdrawing groups (e.g., -NO₂) | Decreases ring reactivity towards electrophiles but can facilitate nucleophilic aromatic substitution. |

| Alkoxy Group | Substitution of ethoxy with bulkier groups (e.g., tert-butoxy) | Increases steric hindrance, potentially leading to higher regioselectivity in reactions at the benzylic position. |

By systematically creating a library of such analogues, researchers could develop substrates with optimized performance for specific synthetic transformations, enhancing yields and selectivities.

Integration into Advanced Materials Research (e.g., as monomers or ligands)

Benzene derivatives are frequently used as fundamental units in the synthesis of advanced materials. This compound and its functionalized analogues could potentially be explored as monomers in polymerization reactions. For instance, the introduction of a polymerizable group, such as a vinyl or styryl moiety, onto the benzene ring would allow it to be incorporated into polymers.

The resulting polymers could exhibit unique thermal or optical properties conferred by the chiral side chains. The specific structure of the this compound unit could influence the polymer's morphology, such as its crystallinity and glass transition temperature.

Furthermore, derivatives of this compound bearing coordinating functional groups (e.g., phosphines, amines, or thiols) could be synthesized and investigated as ligands for metal catalysts. The chiral center could play a crucial role in inducing asymmetry in catalytic transformations.

Contributions to Methodological Advancements in Synthetic Organic Chemistry

The unique structure of this compound could be leveraged to drive advancements in synthetic methodologies. For example, the benzylic C-H bond, activated by the adjacent phenyl ring and oxygen atom, could be a target for novel C-H activation/functionalization reactions. Developing catalysts that can selectively functionalize this position in an enantioselective manner would be a significant methodological contribution.

Additionally, the ether linkage is susceptible to cleavage under various conditions, a property that can be exploited in synthetic design. Research into new reagents and conditions for the selective cleavage or transformation of such benzylic ethers could expand the toolkit of synthetic organic chemists.

Exploration in Ligand Design for Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis. Derivatives of this compound are promising candidates for exploration as new ligand scaffolds. By introducing coordinating atoms (e.g., P, N, S) onto the benzene ring or the alkyl chain, it is possible to create novel bidentate or tridentate chiral ligands.

Table 2: Potential Ligand Designs Based on this compound

| Ligand Type | Structural Features | Potential Catalytic Applications |

|---|---|---|

| Chiral Phosphine Ligand | A diphenylphosphino group on the benzene ring | Asymmetric hydrogenation, cross-coupling reactions |

| Chiral N-Heterocyclic Carbene (NHC) Precursor | An imidazolium (B1220033) salt attached to the benzene ring | A wide range of catalytic transformations |

The stereocenter proximate to the coordinating atoms could effectively transfer chiral information during a catalytic cycle, leading to high enantioselectivity in the products. Future research in this area would involve the synthesis of these novel ligands, their coordination to various transition metals, and the evaluation of the resulting complexes in a range of asymmetric catalytic reactions.

Q & A

Q. How can this compound derivatives be functionalized for targeted drug delivery systems?

- Methodological Answer: Introduce PEGylated side chains via Michael addition to improve hydrophilicity. Conjugate with folic acid (EDC/NHS coupling) for cancer cell targeting. Validate receptor binding via surface plasmon resonance (SPR) and in vitro uptake assays in HeLa cells. Pharmacokinetic studies in murine models assess bioavailability and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.